molecular formula C20H32N2O2 B1655968 N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 473267-79-7

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

Cat. No. B1655968
CAS RN: 473267-79-7
M. Wt: 332.5 g/mol
InChI Key: CHDVAUSGZTXETM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide” is complex, as it includes an adamantane core (a type of diamondoid), a carboxamide group, and a cyclohexylamino group .

Scientific Research Applications

Targeted Drug Delivery Systems

Adamantane derivatives, including the compound , have been extensively studied for their potential in targeted drug delivery systems. The unique structure of adamantane allows it to act as an anchor within lipid bilayers of liposomes . This anchoring capability can be utilized to create more stable and targeted liposomal drug delivery systems, which can improve the pharmacokinetics and pharmacodynamics of therapeutic agents.

Surface Recognition Studies

The adamantane moiety is also applied in surface recognition studies due to its high symmetry and structural uniqueness. It can be incorporated into molecules that are designed to interact with specific biological targets, such as proteins or cell membranes, facilitating the study of molecular recognition processes .

Development of Cyclodextrin Complexes

Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds. Adamantane derivatives can be included in the design of cyclodextrins to enhance their complexation abilities, which can be particularly useful in pharmaceutical applications to increase the solubility and stability of drugs .

Dendrimer Synthesis

Dendrimers are highly branched, star-shaped macromolecules. The incorporation of adamantane derivatives into dendrimers can lead to novel properties and functionalities. These can include improved drug encapsulation and release profiles, as well as the introduction of new sites for chemical conjugation .

Lipophilicity Modulation in Drug Design

The adamantane structure is known to increase the lipophilicity of compounds. By introducing the adamantane moiety into drug molecules, researchers can potentially enhance the ability of drugs to cross biological barriers, such as the blood-brain barrier, which is crucial for the treatment of central nervous system disorders .

Supramolecular Chemistry

Adamantane and its derivatives play a significant role in supramolecular chemistry. They can be used to construct self-assembled structures and materials with novel properties. These materials can have applications ranging from nanotechnology to biomedicine .

Chemical Investigations and Biomedical Applications

The compound’s structure allows for the development of novel adamantane-based structures and self-assembled supramolecular systems. These systems can be used for basic chemical investigations and have promising biomedical applications, such as in the development of new diagnostic tools or as components of biomedical devices .

Enhancing Pharmacological Properties

Adamantane derivatives are often introduced into the structures of active drugs to improve their pharmacological properties. This can include increasing drug efficacy, reducing side effects, and improving drug stability and shelf-life .

Safety and Hazards

The safety and hazards associated with “N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide” are not specified in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on “N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide” are not clear from the available information. Further studies could explore its potential uses in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-13(18(23)22-17-5-3-2-4-6-17)21-19(24)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-17H,2-12H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVAUSGZTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387164
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

CAS RN

473267-79-7
Record name F0340-0015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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